molecular formula C12H6BrIS B12819615 4-Bromo-6-iododibenzo[b,d]thiophene

4-Bromo-6-iododibenzo[b,d]thiophene

Cat. No.: B12819615
M. Wt: 389.05 g/mol
InChI Key: UXAVZSBQWLJMCN-UHFFFAOYSA-N
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Description

4-Bromo-6-iododibenzo[b,d]thiophene is a heterocyclic compound that contains both bromine and iodine atoms attached to a dibenzo[b,d]thiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-iododibenzo[b,d]thiophene typically involves the halogenation of dibenzo[b,d]thiophene. One common method is the sequential bromination and iodination of dibenzo[b,d]thiophene using bromine and iodine reagents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or chloroform and catalysts such as iron or copper salts to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-iododibenzo[b,d]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted dibenzo[b,d]thiophene derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 4-Bromo-6-iododibenzo[b,d]thiophene in various applications involves its ability to participate in electron transfer processes and form stable intermediates. In material science, its electronic properties enable it to act as an efficient charge carrier in organic semiconductors. In pharmaceuticals, its structural features allow it to interact with specific molecular targets, potentially modulating biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-6-iododibenzo[b,d]thiophene is unique due to the specific positioning of the bromine and iodine atoms on the dibenzo[b,d]thiophene core. This unique arrangement imparts distinct electronic and steric properties, making it valuable for specific applications in material science and pharmaceuticals .

Properties

Molecular Formula

C12H6BrIS

Molecular Weight

389.05 g/mol

IUPAC Name

4-bromo-6-iododibenzothiophene

InChI

InChI=1S/C12H6BrIS/c13-9-5-1-3-7-8-4-2-6-10(14)12(8)15-11(7)9/h1-6H

InChI Key

UXAVZSBQWLJMCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)SC3=C2C=CC=C3I

Origin of Product

United States

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